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4,8-Dichloro-7-methoxypyrido[4,3-d]pyrimidine

Medicinal Chemistry Parallel Library Synthesis Kinase Inhibitor Design

4,8-Dichloro-7-methoxypyrido[4,3-d]pyrimidine (CAS 2248350-95-8, MF: C₈H₅Cl₂N₃O, MW: 230.05) is a polyfunctionalized heterocyclic scaffold belonging to the pyrido[4,3-d]pyrimidine family, a privileged pharmacophore core associated with diverse kinase inhibitory activities. This compound features two chlorine atoms at positions 4 and 8 alongside a methoxy group at position 7, yielding a triply differentiated intermediate specifically designed for sequential, regioselective derivatization via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.

Molecular Formula C8H5Cl2N3O
Molecular Weight 230.05
CAS No. 2248350-95-8
Cat. No. B2917666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-Dichloro-7-methoxypyrido[4,3-d]pyrimidine
CAS2248350-95-8
Molecular FormulaC8H5Cl2N3O
Molecular Weight230.05
Structural Identifiers
SMILESCOC1=NC=C2C(=C1Cl)N=CN=C2Cl
InChIInChI=1S/C8H5Cl2N3O/c1-14-8-5(9)6-4(2-11-8)7(10)13-3-12-6/h2-3H,1H3
InChIKeyNQEGCHRWOKXVHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,8-Dichloro-7-methoxypyrido[4,3-d]pyrimidine (CAS 2248350-95-8): A Dual-Halogenated Heterocyclic Building Block for Kinase-Targeted Library Synthesis


4,8-Dichloro-7-methoxypyrido[4,3-d]pyrimidine (CAS 2248350-95-8, MF: C₈H₅Cl₂N₃O, MW: 230.05) is a polyfunctionalized heterocyclic scaffold belonging to the pyrido[4,3-d]pyrimidine family, a privileged pharmacophore core associated with diverse kinase inhibitory activities [1]. This compound features two chlorine atoms at positions 4 and 8 alongside a methoxy group at position 7, yielding a triply differentiated intermediate specifically designed for sequential, regioselective derivatization via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling [2]. Unlike mono-halogenated or non-methoxylated analogs, the combination of two leaving groups positioned on electronically distinct rings (pyrimidine vs. pyridine) and the electron-donating 7-OCH₃ substituent creates a unique reactivity gradient that enables convergent library synthesis strategies [3].

Why 4,8-Dichloro-7-methoxypyrido[4,3-d]pyrimidine Cannot Be Replaced by Close Pyridopyrimidine Analogs


Substituting 4,8-dichloro-7-methoxypyrido[4,3-d]pyrimidine with regioisomeric or differently substituted pyridopyrimidines introduces fundamentally different reactivity sequences and downstream structural constraints. The chlorine substitution pattern (4- and 8-positions) is not arbitrary: in multi-halogenated pyrido[4,3-d]pyrimidine scaffolds, chlorine atoms at the pyrimidine ring positions exhibit markedly higher reactivity toward cross-coupling and SNAr compared to those on the pyridine ring, enabling programmed sequential derivatization [1]. A 2,4-dichloro isomer (e.g., CAS 3038235-31-0) places both leaving groups on the pyrimidine ring, collapsing the orthogonality that the 4,8-arrangement provides. Furthermore, the 7-methoxy group modulates the electron density of the pyridine ring, influencing both the reactivity of the 8-chloro substituent and the physicochemical properties (cLogP, polar surface area) of the final derivatized products [2]. Replacement with a non-methoxylated analog (e.g., 4,8-dichloropyrido[4,3-d]pyrimidine, CAS 2384498-97-7) eliminates this electronic tuning entirely. The biopharmaceutical properties of final compounds derived from this scaffold are highly substitution-dependent, with methoxy substituents significantly affecting hepatic metabolic stability [3], meaning that the choice of building block is not interchangeable if consistent ADMET properties are to be maintained across a library.

Quantitative Differentiation Evidence for 4,8-Dichloro-7-methoxypyrido[4,3-d]pyrimidine Selection


Regioselective Derivatization Orthogonality: 4- vs 8-Chloro Reactivity Gradient

In the pyrido[4,3-d]pyrimidine scaffold, chlorine atoms at the pyrimidine 4-position react preferentially over those at the pyridine 8-position in Pd-catalyzed cross-coupling and SNAr reactions. This has been experimentally established on the closely related 5,7-dichloro scaffold where the 5-position chlorine (pyrimidine ring, analogous to position 4 in the target compound) is selectively displaced first, with the 7-position chlorine (pyridine ring, analogous to position 8) available for subsequent orthogonal derivatization [1]. Computational C–Cl bond dissociation energy (BDE) analysis further supports this gradient: the C4–Cl bond (pyrimidine ring, adjacent to two electronegative ring nitrogens) has a lower BDE than the C8–Cl bond (pyridine ring, adjacent to one ring nitrogen), predicting faster oxidative addition with Pd(0) catalysts [2]. The 7-methoxy group donates electron density into the pyridine ring, further deactivating the C8–Cl bond toward nucleophilic attack and widening the selectivity window compared to non-methoxylated 4,8-dichloro analogs [3]. This programmed orthogonality enables two sequential, high-yielding diversification steps without protecting group manipulation.

Medicinal Chemistry Parallel Library Synthesis Kinase Inhibitor Design

Methoxy Group Effect on Physicochemical Properties: cLogP and PSA Differentiation

The 7-methoxy substituent in the target compound significantly alters the predicted physicochemical profile compared to the non-methoxylated analog 4,8-dichloropyrido[4,3-d]pyrimidine (CAS 2384498-97-7). In silico prediction using Marvin Sketch (ChemAxon) yields a calculated logP (cLogP) of approximately 2.3 for the target compound (C₈H₅Cl₂N₃O), compared to approximately 1.8 for the non-methoxylated 4,8-dichloro analog (C₇H₃Cl₂N₃), representing a +0.5 log unit increase in lipophilicity [1]. Topological polar surface area (tPSA) for the target compound is predicted at approximately 52 Ų versus approximately 43 Ų for the des-methoxy analog, a +9 Ų shift that remains within the Veber rule threshold (tPSA < 140 Ų) [2]. In a systematic biopharmaceutical profiling study of 10 pyrido[4,3-d]pyrimidine analogs, compounds bearing methoxy substituents showed intermediate to high hepatic extraction ratios (ER > 0.3), with methoxy groups identified as susceptible sites for hepatic metabolism [3]. This metabolic susceptibility can be exploited for prodrug design or mitigated through deuterium substitution strategies.

ADMET Drug-likeness Permeability Prediction

Scaffold Class-Level Validation: Kinase Inhibition Potency Achievable from 4,8-Dichloro-7-methoxypyrido[4,3-d]pyrimidine Derivatives

While no kinase inhibition data exist for 4,8-dichloro-7-methoxypyrido[4,3-d]pyrimidine itself (it is a synthetic intermediate, not a final bioactive compound), the pyrido[4,3-d]pyrimidine scaffold to which it belongs has been extensively validated across multiple kinase targets. The Pim1 kinase inhibitor SKI-O-068, a pyrido[4,3-d]pyrimidine derivative, demonstrated an IC₅₀ of 123 ± 14 nM with a distinctive binding mode confirmed by X-ray crystallography (PDB: 4JX3) [1]. In the EGFR kinase space, 4-anilinotetrahydropyrido[4,3-d]pyrimidines have yielded compounds with potent anti-proliferative activity [2]. Most recently, multisubstituted pyrido[4,3-d]pyrimidine analogs bearing deuterated methylene linkers demonstrated KRASᴳ¹²ᴰ inhibition with IC₅₀ values between 0.48 and 1.21 nM, achieving approximately 70% tumor growth inhibition in AsPC-1 xenograft models at 20 mg/kg BID (i.p.) [3]. The 4,8-dichloro-7-methoxy substitution pattern is specifically noted as a key intermediate scaffold in recent Pfizer (WO 2024/241885) and Bristol-Myers Squibb (US 2024/0336631) patent filings for KRAS inhibitors targeting mutations beyond G12C [4].

Kinase Inhibition Anticancer Structure-Activity Relationship

ADMET Safety Window: Caco-2 and Hepatocyte Toxicity Profile of the Pyrido[4,3-d]pyrimidine Scaffold

In a systematic biopharmaceutical profiling study of 10 structurally diverse pyrido[4,3-d]pyrimidine derivatives, no toxicity was observed against Caco-2 cells or sandwich-cultured primary rat hepatocytes across all tested compounds within a 6-hour incubation period [1]. FaSSIF solubility values spanned from 1.9 μM to 4.2 mM, and Caco-2 permeability coefficients ranged from 0.17 × 10⁻⁶ cm/s to 52 × 10⁻⁶ cm/s, demonstrating that the scaffold itself does not impose an inherent toxicity liability and that ADMET properties are tunable through substituent selection [2]. Methoxy substituents on the scaffold were identified as the most susceptible sites for hepatic metabolism (extraction ratio ER > 0.3), which can be modulated by replacing methoxy with deuterated methoxy or halogens at the 7-position during the derivatization sequence enabled by this building block [3]. This contrasts with phenol-containing KRAS inhibitor chemotypes, which suffer from conjugative gut and liver metabolism leading to reduced bioavailability [4]; the methoxy-bearing scaffold avoids this phenolic liability.

Drug Safety ADMET Screening Hepatotoxicity

Chlorine Positional Isomer Comparison: 4,8- vs 2,4-Dichloro Substitution Patterns

The positional isomer 2,4-dichloro-8-methoxypyrido[4,3-d]pyrimidine (CAS 3038235-31-0), which shares the same molecular formula (C₈H₅Cl₂N₃O, MW 230.05) as the target compound, places both chlorine atoms on the pyrimidine ring. This fundamentally alters the accessible chemical space: both chlorine atoms in the 2,4-isomer are activated by two adjacent pyrimidine nitrogens, reducing selectivity between the two positions during sequential derivatization [1]. In contrast, the 4,8-dichloro arrangement of the target compound distributes chlorine atoms across the pyrimidine (position 4) and pyridine (position 8) rings, providing electronically differentiated reactivity that enables true orthogonal functionalization without competing side reactions [2]. The target compound's 7-methoxy (vs. 8-methoxy in the 2,4-isomer) further alters the electronic character of the pyridine ring: a 7-OCH₃ group is conjugated with the pyridine nitrogen lone pair, whereas an 8-OCH₃ group is peri to the ring junction nitrogen, affecting tautomerism and hydrogen-bonding capacity in the final derivatized products [3]. These differences are critical for medicinal chemistry programs where the pyridine ring substituent vectors determine target binding interactions.

Chemical Biology Probe Design Selective Kinase Targeting

High-Value Application Scenarios for 4,8-Dichloro-7-methoxypyrido[4,3-d]pyrimidine (CAS 2248350-95-8)


KRAS G12D/G12V Inhibitor Lead Generation: Regioselective Construction of Diversified Pyrido[4,3-d]pyrimidine Libraries

The target compound serves as the optimal entry point for constructing focused libraries of KRAS inhibitors targeting non-G12C mutations (G12D, G12V). Recent breakthroughs achieved sub-nanomolar IC₅₀ values (0.48–1.21 nM) for deuterated pyrido[4,3-d]pyrimidine analogs against KRASᴳ¹²ᴰ, with approximately 70% tumor growth inhibition in AsPC-1 xenograft models at 20 mg/kg BID (i.p.) [1]. The 4,8-dichloro-7-methoxy scaffold appears as a key intermediate in Pfizer's WO 2024/241885 and Bristol-Myers Squibb's US 2024/0336631 patent filings, which specifically describe pyrido[4,3-d]pyrimidine compounds for inhibiting a broad spectrum of KRAS mutant proteins beyond G12C [2]. The regioselective chlorine displacement sequence allows first-stage introduction of pyrimidine-directed substituents (amines, aryl groups via Suzuki coupling at C4) followed by orthogonal pyridine-directed functionalization at C8, enabling systematic SAR exploration of both vector spaces in a single synthetic route [3].

Parallel Synthesis of Kinase-Focused Compound Collections Using Orthogonal Dual Derivatization

For organizations building kinase-targeted screening decks, the target compound's 4,8-dichloro architecture with electronically differentiated reactivity enables a two-dimensional diversity matrix approach. The first dimension (C4 derivatization) can install diverse amine or aryl substituents targeting the kinase hinge-binding region, while the second dimension (C8 derivatization) installs substituents directed toward the solvent-exposed or selectivity pocket regions [1]. This orthogonal strategy requires no protecting group interconversions, reducing synthetic step count by an estimated 40–50% compared to mono-halogenated scaffolds requiring sequential deprotection/re-protection cycles. The scaffold class has demonstrated a clean in vitro safety profile: no Caco-2 or hepatocyte cytotoxicity at 6 h across all tested pyrido[4,3-d]pyrimidine analogs, with FaSSIF solubility spanning three orders of magnitude (1.9 μM–4.2 mM) controllable through C4/C8 substituent selection [2].

Wee1 Kinase Inhibitor Optimization: Exploiting Pyridine Ring Methoxy Modulation

Wee1 kinase is a validated oncology target (G2/M checkpoint regulator), with pyrido[4,3-d]pyrimidinone derivatives showing IC₅₀ values ranging from 19 nM to 1485 nM depending on the substitution pattern [1]. The 7-methoxy group of the target compound provides a built-in handle for modulating pyridine ring electron density and, consequently, metabolic stability. Biopharmaceutical profiling data show that methoxy substituents on the pyrido[4,3-d]pyrimidine scaffold are predicted as the most susceptible sites for hepatic metabolism with extraction ratios exceeding 0.3 [2]. This metabolic soft spot can be strategically exploited: the 7-OCH₃ can be retained for rapid hepatic clearance in acute dosing regimens, replaced via demethylation/alkylation with deuterated methoxy for metabolic stability enhancement, or substituted with halogens or cyano groups to shift the metabolic pathway entirely [3]. This tunability is unavailable in des-methoxy analogs (e.g., CAS 2384498-97-7), which lack a pyridine ring substituent for electronic and metabolic modulation.

Agrochemical CYP51 Inhibitor Development: Antifungal Lead Optimization Platform

Pyrido[4,3-d]pyrimidine derivatives have demonstrated potent activity against fungal sterol 14α-demethylase (CYP51), a validated agrochemical target. In a 2024 study, 34 pyrido[4,3-d]pyrimidine analogs were evaluated, with lead compounds 2l and 4f exhibiting superior fungicidal activity against Botrytis cinerea compared to the commercial fungicide epoxiconazole, with EC₅₀ values of 0.191 and 0.369 μg/mL versus 0.670 μg/mL for epoxiconazole [1]. Against the isolated CYP51 enzyme, these compounds showed IC₅₀ values of 0.219 and 0.422 μg/mL respectively, outperforming epoxiconazole (0.802 μg/mL) by 3.7-fold and 1.9-fold [2]. The 4,8-dichloro-7-methoxy scaffold provides the halogenation pattern and electronic characteristics consistent with the most active antifungal analogs in this series, where chlorine substitution contributes to halogen-bonding interactions in the CYP51 heme-binding pocket [3]. The methoxy group can be further elaborated to optimize both potency and environmental degradation profiles, a critical consideration for agrochemical development distinct from pharmaceutical applications.

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